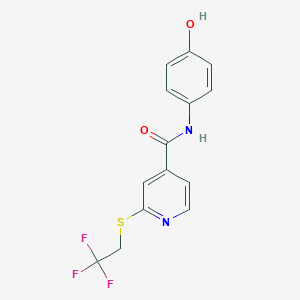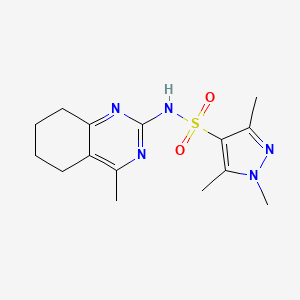
N-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethylsulfanyl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethylsulfanyl)pyridine-4-carboxamide, also known as HET0016, is a small molecule inhibitor that has been extensively studied in the field of cardiovascular research. It was first synthesized in 2003 and has since been used to investigate the role of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) in various physiological and pathological processes.
作用机制
N-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethylsulfanyl)pyridine-4-carboxamide inhibits the enzyme cytochrome P450 4A (CYP4A), which is responsible for the synthesis of 20-HETE. By blocking this enzyme, this compound reduces the levels of 20-HETE and its downstream effects. The exact mechanism by which this compound interacts with CYP4A is still under investigation, but it is believed to involve binding to the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been demonstrated to lower blood pressure in hypertensive rats, improve renal function in models of kidney disease, and reduce the size of tumors in cancer models. This compound has also been shown to have anti-inflammatory effects and to protect against ischemic injury in the brain and heart.
实验室实验的优点和局限性
The advantages of using N-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethylsulfanyl)pyridine-4-carboxamide in lab experiments include its specificity for the inhibition of CYP4A and its ability to reduce the levels of 20-HETE without affecting other pathways. This compound is also relatively stable and has a long half-life in vivo, making it suitable for chronic studies. However, the limitations of using this compound include its potential off-target effects and the fact that it may not fully inhibit all isoforms of CYP4A.
未来方向
There are several future directions for the study of N-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethylsulfanyl)pyridine-4-carboxamide and its effects on 20-HETE. One area of interest is the role of 20-HETE in cancer progression and metastasis, and the potential use of this compound as a therapeutic agent in cancer treatment. Another area of interest is the interaction between 20-HETE and other signaling pathways, such as the renin-angiotensin system and the endothelin system. Finally, the development of more potent and selective inhibitors of CYP4A may lead to new insights into the role of 20-HETE in health and disease.
合成方法
The synthesis of N-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethylsulfanyl)pyridine-4-carboxamide involves several steps, starting with the reaction of 4-chloro-2-nitropyridine with 4-hydroxybenzene-1-sulfonic acid. The resulting compound is then reduced to the corresponding amine, which is subsequently coupled with 2,2,2-trifluoroethylsulfonyl chloride to form the final product. The synthesis of this compound has been described in detail in several publications and is considered to be a reliable and reproducible method.
科学研究应用
N-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethylsulfanyl)pyridine-4-carboxamide has been widely used as a tool to investigate the role of 20-HETE in various biological processes. 20-HETE is a potent vasoconstrictor and has been implicated in the regulation of blood pressure, renal function, and angiogenesis. This compound has been shown to inhibit the synthesis of 20-HETE and has been used to study its effects in animal models of hypertension, stroke, and cancer.
属性
IUPAC Name |
N-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethylsulfanyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2S/c15-14(16,17)8-22-12-7-9(5-6-18-12)13(21)19-10-1-3-11(20)4-2-10/h1-7,20H,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHYWIVTCNOXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=NC=C2)SCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-chloro-2-methylphenyl)methyl]-3-(triazol-1-yl)propan-1-amine](/img/structure/B7662748.png)
![1-methyl-4-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]piperazine](/img/structure/B7662757.png)
![N-(3-ethoxyspiro[3.5]nonan-1-yl)-3-(2-methylpyrazol-3-yl)propanamide](/img/structure/B7662766.png)
![N-[(1-benzylimidazol-2-yl)methyl]-5-ethyl-3-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7662767.png)

![2-[[(3,7-Dimethyl-1-benzofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7662777.png)
![4-(dimethylamino)-N-[3-fluoro-4-(4-methylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7662783.png)
![N-[4-(2-thiomorpholin-4-ylethyl)phenyl]ethanesulfonamide](/img/structure/B7662789.png)
![1-[4-(4-Chloro-3-methoxybenzoyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one](/img/structure/B7662797.png)
![2,3,6-trifluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7662806.png)

![3-bromo-5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-propylbenzamide](/img/structure/B7662813.png)
![2-acetamido-N-[(1-pyridin-4-ylcyclohexyl)methyl]acetamide](/img/structure/B7662825.png)
![(3S)-1-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl]piperidine-3-carboxylic acid](/img/structure/B7662836.png)
